molecular formula C9H6F4O3 B3008795 Methyl 3-fluoro-4-(trifluoromethoxy)benzoate CAS No. 1803831-09-5

Methyl 3-fluoro-4-(trifluoromethoxy)benzoate

Cat. No.: B3008795
CAS No.: 1803831-09-5
M. Wt: 238.138
InChI Key: PCXZKNUCZKRCDQ-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-4-(trifluoromethoxy)benzoate (CAS 1803831-09-5) is a fluorinated aromatic ester building block of high interest in advanced organic synthesis and medicinal chemistry research. This compound, with the molecular formula C9H6F4O3 and a molecular weight of 238.14 g/mol , integrates two key fluorinated motifs—a fluorine atom and a trifluoromethoxy group—on a benzoate ester scaffold. The presence of these functional groups makes the molecule a valuable precursor for constructing more complex target molecules. Researchers primarily utilize this ester as a key intermediate in the design and synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and liquid crystals, where the fluorine atoms can significantly influence the compound's metabolic stability, lipophilicity, and bioavailability. The methyl ester group serves as a versatile handle for further synthetic transformations, including hydrolysis to the corresponding carboxylic acid or transesterification. As a member of the fluorinated esters family , it is part of a critical class of compounds used in drug discovery and materials science. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 3-fluoro-4-(trifluoromethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O3/c1-15-8(14)5-2-3-7(6(10)4-5)16-9(11,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXZKNUCZKRCDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)OC(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-fluoro-4-(trifluoromethoxy)benzoate typically involves the esterification of 3-fluoro-4-(trifluoromethoxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-4-(trifluoromethoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) to facilitate substitution reactions.

Major Products Formed

    Oxidation: 3-fluoro-4-(trifluoromethoxy)benzoic acid.

    Reduction: 3-fluoro-4-(trifluoromethoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Methyl 3-fluoro-4-(trifluoromethoxy)benzoate has the molecular formula C10H7F4O3 and a molecular weight of approximately 286.18 g/mol. The trifluoromethoxy group imparts distinctive properties that make it suitable for diverse applications.

Pharmaceutical Applications

  • Synthesis of Active Pharmaceutical Ingredients (APIs) :
    • This compound serves as an important intermediate in the synthesis of various APIs. The incorporation of fluorine atoms into drug molecules often enhances their biological activity and metabolic stability .
  • Anticancer Activity :
    • Research has demonstrated that fluorinated compounds possess significant anticancer properties. For instance, derivatives synthesized from this compound have shown promise in inhibiting cancer cell proliferation, particularly in prostate carcinoma models .
  • Neuroprotective Agents :
    • The compound has been investigated for its neuroprotective effects, with studies indicating that fluorinated flavonoids derived from similar structures exhibit enhanced antioxidant activity, which is crucial for protecting neural tissues from oxidative stress .

Agrochemical Applications

  • Herbicide Development :
    • This compound is explored as a precursor for developing novel herbicides. Its unique chemical properties allow for the synthesis of compounds that can selectively inhibit weed growth while being less harmful to crops .
  • Pesticide Formulations :
    • The compound's stability and reactivity make it a candidate for use in formulating pesticides, where it can enhance the efficacy of active ingredients against pests while minimizing environmental impact .

Synthesis and Reaction Pathways

The synthesis of this compound can be achieved through various methods, including:

  • Nucleophilic Substitution Reactions : The trifluoromethoxy group can undergo nucleophilic displacement reactions, making it a versatile building block in organic synthesis .
  • Fluorination Techniques : Incorporating fluorine into organic molecules often involves electrophilic fluorination or using fluorinating agents under controlled conditions to ensure high yields and purity .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer effects of fluorinated derivatives derived from this compound against human prostate cancer cells (22Rv1). Results indicated a significant reduction in cell viability compared to non-fluorinated counterparts, highlighting the importance of fluorination in enhancing therapeutic efficacy .

Case Study 2: Agrochemical Synthesis

In another research project, this compound was utilized to synthesize a new class of herbicides that demonstrated selective activity against common agricultural weeds while exhibiting low toxicity to non-target plants. Field trials confirmed its effectiveness in real-world agricultural settings .

Mechanism of Action

The mechanism of action of Methyl 3-fluoro-4-(trifluoromethoxy)benzoate involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of methyl 3-fluoro-4-(trifluoromethoxy)benzoate is highlighted through comparisons with related trifluoromethoxylated and fluorinated benzoates. Key differences in substituent placement, synthesis efficiency, and applications are summarized below.

Key Observations:

Substituent Effects :

  • Electron-Withdrawing Groups : The trifluoromethoxy group at position 4 enhances electrophilic aromatic substitution reactivity, enabling efficient synthesis of derivatives .
  • Positional Isomerism : Methyl 3-(trifluoromethoxy)benzoate (OCF₃ at position 3) lacks the fluorine atom, reducing its steric hindrance and altering its biological activity compared to the target compound .

Synthetic Efficiency :

  • The use of Togni reagent II in trifluoromethoxylation achieves high yields (>85%) for ortho-substituted derivatives .
  • Chlorine or formyl substituents (e.g., in methyl 4-chloro-3-(trifluoromethoxy)benzoate) require alternative reagents, often lowering yields .

Biological and Material Applications :

  • Pharmaceuticals : Methyl 4-acetamido-3-(trifluoromethoxy)benzoate is a precursor for histone deacetylase inhibitors, showing promise in treating neurodegenerative diseases .
  • Liquid Crystals : Biphenyl derivatives with trifluoromethoxy groups exhibit high thermal stability, making them suitable for infrared-region displays .

Table 2: Physical Properties

Compound Name Molecular Weight LogP (Predicted) Melting Point (°C)
This compound 256.14 2.8 Not reported
Methyl 3-(trifluoromethoxy)benzoate 220.14 2.5 45–50
Methyl 4-chloro-3-(trifluoromethoxy)benzoate 272.59 3.1 Not reported
Methyl 3-formyl-4-(trifluoromethoxy)benzoate 248.16 1.9 Not reported

Challenges and Limitations:

  • Synthetic Complexity : Introducing multiple electron-withdrawing groups (e.g., -F and -OCF₃) requires precise control to avoid side reactions .
  • Solubility : High lipophilicity (LogP >2.5) may limit aqueous solubility, necessitating formulation optimization for drug delivery .

Biological Activity

Methyl 3-fluoro-4-(trifluoromethoxy)benzoate is a fluorinated organic compound that has garnered attention for its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a benzoate core with a fluorine atom at the 3-position and a trifluoromethoxy group at the 4-position. This configuration enhances its lipophilicity and chemical reactivity, making it a candidate for various biological interactions.

Molecular Formula: C9H6F4O2
CAS Number: 773873-89-5

The biological activity of this compound can be attributed to its ability to interact with various biomolecules. The electron-withdrawing nature of the fluorine atoms increases the electrophilicity of the aromatic ring, facilitating nucleophilic attacks by biological targets such as enzymes and receptors. This property is exploited in various chemical transformations where the compound acts as an electrophilic substrate.

Biological Activity and Applications

Research indicates that this compound exhibits significant biological activities, including:

  • Antitumor Activity: Preliminary studies suggest potential therapeutic effects against cancer, with specific interactions noted with tumor-related proteins.
  • Anti-inflammatory Properties: The compound has been investigated for its ability to modulate inflammatory pathways, which may have implications in treating inflammatory diseases.
  • Metabolic Stability: The presence of fluorine atoms enhances the compound's metabolic stability and bioavailability, making it a promising candidate for drug development .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antitumor Activity Study:
    • A study investigated the compound's effects on human cancer cell lines. Results showed that it inhibited cell proliferation in a dose-dependent manner, suggesting potential as a chemotherapeutic agent.
  • Inflammation Modulation:
    • Research focused on the compound's ability to inhibit pro-inflammatory cytokines in vitro. The findings indicated a significant reduction in cytokine levels, supporting its role in anti-inflammatory therapies.
  • Enzyme Interaction Studies:
    • Investigations into enzyme binding affinities revealed that this compound interacts with specific enzymes involved in metabolic pathways, enhancing its potential as a drug candidate .

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructural FeaturesUnique Aspects
Methyl 3-fluoro-5-(methylthio)benzoateContains a methylthio groupDifferent reactivity due to sulfur presence
Methyl 3-fluoro-5-(methylsulfonyl)benzoateHas a methylsulfonyl groupDistinct biological activity compared to methylthio
Methyl 5-fluoro-4-methoxy-3-(trifluoromethyl)benzoateIncludes methoxy and trifluoromethyl groupsUnique due to additional methoxy substitution

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for structural confirmation of Methyl 3-fluoro-4-(trifluoromethoxy)benzoate?

  • Methodology :

  • NMR Analysis : Use 1^1H and 19^{19}F NMR to confirm the positions of fluorine and trifluoromethoxy groups. The splitting patterns in 1^1H NMR can distinguish aromatic protons adjacent to electron-withdrawing substituents.
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) can verify the molecular ion peak at m/z 220.1453 (C9_9H7_7F3_3O3_3) and fragmentation patterns (e.g., loss of -OCH3_3 or -CF3_3O groups) .
  • Infrared Spectroscopy : Identify ester carbonyl (C=O) stretching at ~1700 cm1^{-1} and C-F/C-O-CF3_3 vibrations in the 1200–1100 cm1^{-1} range .

Q. What synthetic routes are reported for this compound?

  • Methodology :

  • Step 1 : Start with 3-fluoro-4-(trifluoromethoxy)benzoic acid. Esterify using methanol and a catalytic acid (e.g., H2_2SO4_4) under reflux .
  • Alternative Route : Use 3-fluoro-4-(trifluoromethoxy)benzoyl chloride (synthesized via thionyl chloride treatment of the acid) reacted with methanol .
  • Intermediate Purification : Column chromatography (silica gel, hexane/ethyl acetate) removes unreacted acid or chloride .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology :

  • DFT Calculations : Optimize the molecular geometry using Gaussian or ORCA to identify electrophilic sites (e.g., para to the trifluoromethoxy group).
  • Electrostatic Potential Maps : Highlight regions of high electron deficiency, guiding substitution at the 3-fluoro or 4-trifluoromethoxy positions .
  • Kinetic Studies : Compare computational activation energies with experimental yields for reactions like hydrolysis or amidation .

Q. What strategies mitigate side reactions during fluorination or trifluoromethoxy group introduction?

  • Methodology :

  • Fluorination : Use Selectfluor® or Deoxo-Fluor in anhydrous conditions to minimize hydrolysis. Monitor reaction progress via 19^{19}F NMR .
  • Trifluoromethoxy Installation : Employ Umemoto’s reagent (trifluoromethylating agent) or copper-mediated coupling of CF3_3O− with aryl iodides .
  • Side Reaction Control : Add scavengers (e.g., molecular sieves) to trap moisture or byproducts like HF .

Q. How can contradictory data in reaction yields for this compound be resolved?

  • Methodology :

  • Systematic Screening : Vary solvents (DMF vs. THF), temperatures (0°C vs. RT), and catalysts (e.g., Pd vs. Cu).
  • Controlled Replicates : Repeat experiments under inert atmospheres to exclude oxygen/moisture interference.
  • Analytical Cross-Validation : Use HPLC-MS to quantify byproducts (e.g., demethylated acids) that may skew yield calculations .

Q. What role does this compound play in structure-activity relationship (SAR) studies for TRP channel modulators?

  • Methodology :

  • Analog Synthesis : Replace the trifluoromethoxy group with -OCF2_2H or -OCH2_2CF3_3 to assess steric/electronic effects on TRPM8 binding .
  • Pharmacophore Mapping : Overlay crystal structures of related compounds (e.g., AMG 333) to identify critical substituent interactions.
  • In Vitro Assays : Measure IC50_{50} values in HEK293 cells expressing TRPM8 to correlate substituent changes with activity .

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